Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine

Description

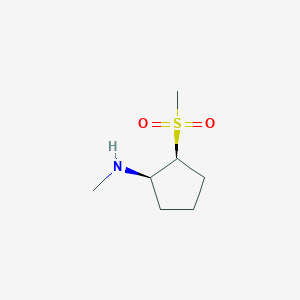

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine is a chiral cyclopentane derivative featuring a methylsulfonyl substituent at the 2-position and an N-methylamine group at the 1-position. The cyclopentane ring provides moderate conformational flexibility compared to strained rings like cyclopropane, balancing stability and reactivity.

Properties

IUPAC Name |

(1R,2S)-N-methyl-2-methylsulfonylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-8-6-4-3-5-7(6)11(2,9)10/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKMTUPGLFXONW-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC[C@@H]1S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine typically involves the following steps:

Cyclopentane Derivatization: The starting material, cyclopentane, undergoes functionalization to introduce the desired substituents.

Sulfonylation: Introduction of the methylsulfonyl group is achieved through sulfonylation reactions using reagents such as methylsulfonyl chloride.

Amine Introduction: The N-methyl group is introduced via amination reactions, often using methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The methylsulfonyl group distinguishes the target compound from analogs with phenyl, fluorine, or heterocyclic substituents. Key comparisons include:

rel-(1R,2S)-2-Phenylcyclopentan-1-amine (CAS 6604-06-4)

- Molecular Formula : C₁₁H₁₅N | MW : 161.24 .

- Substituent : Phenyl group introduces hydrophobicity, enhancing lipid solubility but reducing aqueous solubility compared to the sulfonyl group.

- Stability : Stored at room temperature under inert atmosphere, suggesting moderate air/moisture sensitivity .

- Hazard : H302 (harmful if swallowed), indicating oral toxicity risks .

(1R,2R)-rel-2-Fluorocyclopentan-1-amine (CAS 921753-35-7)

- Molecular Formula : C₅H₁₀FN | MW : 103.14 .

- Substituent : Fluorine’s electronegativity impacts electronic properties but lacks the steric bulk or hydrogen-bonding capacity of sulfonyl groups.

- Applications : Fluorinated amines are common in medicinal chemistry for metabolic stability and bioavailability enhancement.

rac-(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine

Ring System Comparisons: Cyclopentane vs. Cyclopropane

Cyclopropane-based analogs exhibit distinct properties due to ring strain:

rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine

- Structure : Cyclopropane ring with 4-fluorophenyl group .

- Reactivity : Ring strain increases reactivity, making it useful in dynamic covalent chemistry or as a rigid pharmacophore.

- Electronic Effects : Fluorine enhances electron withdrawal, but the cyclopropane’s strain may limit stability under harsh conditions.

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA; CAS 220352-38-5)

- Applications : Registered under EC 606-906-8, suggesting industrial or pharmaceutical relevance .

Q & A

Q. What are the key physicochemical properties of Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine that influence its reactivity and solubility?

The compound’s physicochemical properties can be inferred from structurally similar cyclopentane derivatives. For example:

- Hydrogen bond donors/acceptors : The presence of a methylsulfonyl group (2 acceptors) and a secondary amine (1 donor) affects solubility in polar solvents .

- LogP (hydrophobicity) : A calculated XlogP of ~1 (based on cyclopentylamine analogs) suggests moderate lipophilicity, impacting membrane permeability in biological assays .

- Topological polar surface area (TPSA) : Estimated at ~50 Ų (amine + sulfonyl groups), which correlates with bioavailability and blood-brain barrier penetration .

Methodological Tip : Use computational tools like MarvinSketch or ACD/Labs to validate these parameters for precise experimental design.

Q. What synthetic routes are recommended for preparing this compound?

A plausible synthesis involves:

Cyclopentane functionalization : Start with a cyclopentanone intermediate.

Amination : Introduce the N-methylamine group via reductive amination (e.g., using methylamine and NaBH3CN) .

Sulfonylation : React the secondary amine with methanesulfonyl chloride under basic conditions (e.g., pyridine or Et3N) to install the methylsulfonyl group .

Critical Note : Stereochemical control at the 1R,2S positions requires chiral resolution (e.g., enzymatic kinetic resolution) or asymmetric catalysis .

Advanced Research Questions

Q. How can enantiomeric purity be validated for this compound?

Enantiomeric excess (ee) is critical for structure-activity studies. Recommended methods:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Compare retention times with racemic standards .

- NMR with chiral shift reagents : Europium(III) complexes (e.g., Eu(hfc)₃) induce splitting of diastereotopic proton signals .

- Polarimetry : Measure specific rotation ([α]D) against literature values for stereoisomers.

Q. What analytical techniques are optimal for characterizing the methylsulfonyl group’s stability under varying pH conditions?

The methylsulfonyl group is generally stable but may hydrolyze under extreme conditions:

Q. How can researchers resolve contradictions in biological activity data for stereoisomers of this compound?

Discrepancies in enzyme inhibition or receptor binding assays may arise from:

- Stereochemical impurities : Validate ee (>98%) using methods in FAQ 3 .

- Assay conditions : Test activity across multiple pH levels, ionic strengths, and co-solvents (e.g., DMSO vs. aqueous buffers) .

- Off-target effects : Perform counter-screens against related enzymes/receptors to rule out nonspecific interactions.

Experimental Design & Safety

Q. What safety protocols are essential for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (based on cyclopentylamine analogs) .

- Ventilation : Work in a fume hood to avoid inhalation of fine powders .

- Spill management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Q. What strategies optimize yield in large-scale asymmetric synthesis?

- Catalyst screening : Test chiral ligands like BINAP or Josiphos for transition-metal-catalyzed amination .

- Solvent optimization : Use toluene or THF to enhance enantioselectivity and reduce byproducts .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.